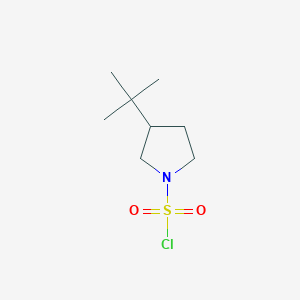
3-Tert-butylpyrrolidine-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is a sulfonyl chloride derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
准备方法
The synthesis of 3-Tert-butylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
化学反应分析
3-Tert-butylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Tert-butylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Tert-butylpyrrolidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
相似化合物的比较
3-Tert-butylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrrolidine derivatives:
Pyrrolidine-1-sulfonyl chloride: Lacks the tert-butyl group, which may affect its reactivity and steric properties.
3-Tert-butylpyrrolidine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
Other sulfonyl chlorides: Such as methanesulfonyl chloride and benzenesulfonyl chloride, which differ in their alkyl or aryl substituents, affecting their reactivity and applications.
The unique combination of the tert-butyl group and the sulfonyl chloride group in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications.
属性
分子式 |
C8H16ClNO2S |
|---|---|
分子量 |
225.74 g/mol |
IUPAC 名称 |
3-tert-butylpyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-8(2,3)7-4-5-10(6-7)13(9,11)12/h7H,4-6H2,1-3H3 |
InChI 键 |
DWTSENVJWWRBCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCN(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


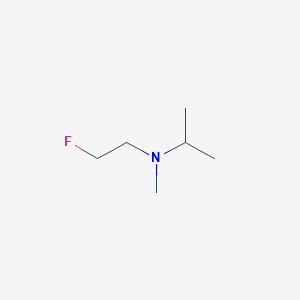
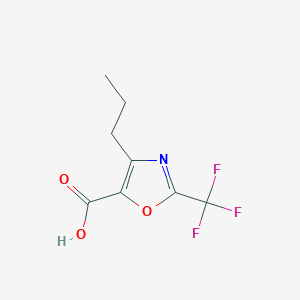
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)
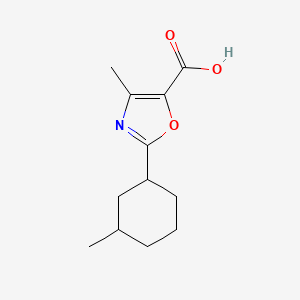
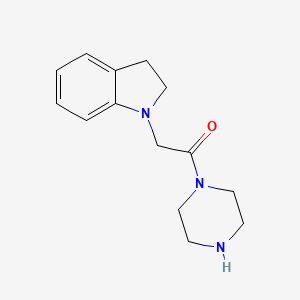
![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
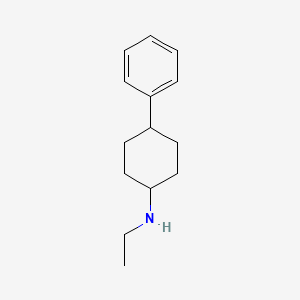

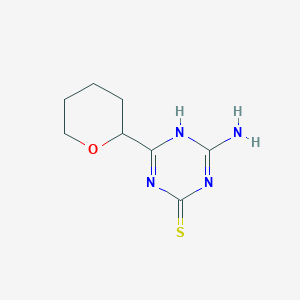
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
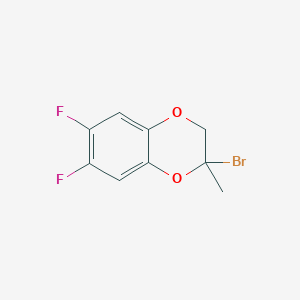

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
